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Spiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No.: B1600735
CAS No.: 604799-98-6
M. Wt: 159.18 g/mol
InChI Key: OCWBJZCKQBCSPB-UHFFFAOYSA-N
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Description

Structural Significance and Prevalence in Complex Molecular Architectures

The structural significance of the Spiro[cyclopropane-1,1'-isoindolin]-3'-one scaffold lies in its rigid, three-dimensional architecture. Spirocycles, compounds containing a single atom as the pivot for two rings, are conformationally more constrained than their linear or fused counterparts. nih.govthieme-connect.com This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. thieme-connect.com

The presence of the cyclopropane (B1198618) ring is particularly noteworthy. As the smallest cycloalkane, its high ring strain imparts unique chemical reactivity, making it a versatile functional group in organic synthesis. researchgate.netrsc.org Cyclopropane-containing natural products are found across various classes, including alkaloids, terpenoids, and fatty acids, highlighting their evolutionary selection for specific biological functions. rsc.org While the specific this compound skeleton is a relatively specialized motif, the constituent parts—spirocycles and isoindolinones—are prevalent in complex natural products. For example, spiro-oxindoles, which are structurally analogous to spiro-isoindolinones, are found in a variety of alkaloids with significant biological activity. nih.govmdpi.comfrontiersin.org The combination of these features in one molecule creates a scaffold with a well-defined spatial arrangement of atoms, making it an attractive template for building complex molecular architectures.

Strategic Importance in Contemporary Organic Synthesis and Medicinal Chemistry

The this compound scaffold and its derivatives hold considerable strategic importance in both organic synthesis and medicinal chemistry.

In Organic Synthesis: The scaffold serves as a valuable building block for creating more complex molecular structures. The high strain of the cyclopropane ring allows for selective ring-opening reactions, providing access to diverse functionalities and molecular skeletons that would be difficult to synthesize otherwise. researchgate.net Synthetic chemists have developed various methods for constructing the spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) core, a closely related structure, often employing cycloaddition reactions. researchgate.netuow.edu.au For instance, diastereoselective cyclopropanation reactions using reagents like ethyl (dimethylsulfuranylidene)acetate (EDSA) have been successfully employed. uow.edu.au The development of efficient, stereoselective methods to synthesize these spirocyclic systems is an active area of research, with techniques like sequential [1+2] annulation reactions being explored. nih.gov

In Medicinal Chemistry: The isoindolinone core is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets, and it appears in numerous bioactive compounds. nih.govrsc.org Derivatives of the closely related spiro[cyclopropane-1,3'-indolin]-2'-one have demonstrated significant potential as anticancer agents. nih.govresearchgate.net These compounds have been shown to induce apoptosis (programmed cell death) in various human cancer cell lines, including prostate, colon, and breast cancer. nih.govresearchgate.net The unique three-dimensional shape of the spiro scaffold is crucial for its interaction with biological targets, such as enzymes or proteins involved in cell cycle regulation. nih.govnih.gov The demonstrated bioactivity of these related compounds underscores the potential of the this compound core as a pharmacophore for the development of new therapeutic agents. nih.govrsc.org

Table 1: Reported Biological Activities of Structurally Related Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
Compound AnalogueBiological ActivityTarget Cancer Cell Line(s)Key FindingsReference
Spiro[cyclopropane-1,3'-indolin]-2'-ones (general library)AnticancerHT-29 (colon), DU-145 (prostate), Hela (cervical), A-549 (lung), MCF-7 (breast)Many compounds in the series exhibited promising anticancer activity with IC50 values below 20 μM. nih.gov
Compound 6bAnticancer (Apoptosis Induction)DU-145 (prostate)Arrested the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death. nih.govresearchgate.net
Compound 6uAnticancer (Apoptosis Induction)DU-145 (prostate)Induced cell death by apoptosis, confirmed by mitochondrial membrane potential and Annexin V-FITC assays. nih.govresearchgate.net
Functionalized spiro[cyclopropane-1,3'-indolin]-2'-iminesAnticancerA549 (lung)Selected products showed promising anticancer activity, highlighting potential for drug screening applications. nih.gov

Historical Context of Spirocyclic Lactams and Isoindolinones in Chemical Sciences

The study of spirocyclic compounds dates back over a century, with early reports on structures like spiro-pyrimidines appearing in the 1920s. epa.gov However, their significance has grown substantially in recent decades as their unique structural and conformational properties have been increasingly recognized and exploited in drug discovery and materials science. nih.gov They are now considered an "emerging privileged structure" class in medicinal chemistry. nih.gov

Lactams, particularly β-lactams like penicillin, have a storied history as cornerstone antibiotics, fundamentally changing medicine. The broader class of γ-lactams, to which isoindolinone belongs, has also been a subject of interest for many years. rsc.org Isoindolinones, which are benzo-fused γ-lactams, have been known to scientists for decades and are found in a wide array of natural products with diverse biological activities. nih.govbeilstein-journals.org The development of synthetic methods to access the isoindolinone core has been a continuous effort, evolving from classical multi-step procedures to more efficient modern protocols, including transition-metal-free approaches. rsc.org The convergence of these two fields—the synthesis of spirocycles and the chemistry of lactams—has led to the development of methodologies for constructing spiro-lactam scaffolds, which are now seen as important building blocks due to their inherent complexity and rigidity. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1600735 Spiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 604799-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2H-isoindole-3,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-7-3-1-2-4-8(7)10(11-9)5-6-10/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBJZCKQBCSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453352
Record name Spiro[cyclopropane-1,1'-isoindolin]-3'-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604799-98-6
Record name Spiro[cyclopropane-1,1′-[1H]isoindol]-3′(2′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604799-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopropane-1,1'-isoindolin]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Spiro Cyclopropane 1,1 Isoindolin 3 One and Its Derivatives

Direct Cyclopropanation Strategies

Direct cyclopropanation involves the addition of a one-carbon unit to an exocyclic double bond of a suitable isoindolinone precursor, typically a methyleneindolinone. This approach is one of the most straightforward methods for constructing the spiro-cyclopropane moiety.

The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a well-established method for cyclopropanation. In the context of spiro[cyclopropane-1,1'-isoindolin]-3'-one synthesis, this reaction typically involves the treatment of an (E)-3-alkylideneindolin-2-one with a sulfoxonium ylide, such as dimethylsulfoxonium methylide. This ylide is usually generated in situ by treating trimethylsulfoxonium (B8643921) iodide with a base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netmdpi.com

The reaction proceeds via a Michael-type addition of the ylide to the electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the three-membered ring and expel dimethyl sulfoxide. A key advantage of this method is its operational simplicity and the use of readily available reagents. researchgate.net Research has shown that this method can be highly diastereoselective, particularly for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, a closely related structure. rsc.org For instance, the cyclopropanation of 2-arylidene-1,3-indanediones with dimethylsulfonium ylides has been shown to produce spiro-cyclopropanes in excellent yields and high diastereomeric ratios. rsc.org

A study on the synthesis of an 1,3-indanedione-derived donor-acceptor cyclopropane (B1198618) employed a Corey-Chaykovsky cyclopropanation of a 2-(2-(ethoxymethoxy)benzylidene)-1H-indene-1,3(2H)-dione adduct with dimethylsulfoxonium methylide. mdpi.com The reaction conditions, such as temperature and order of reagent addition, were found to be critical for achieving high yields. mdpi.com

Table 1: Corey-Chaykovsky Cyclopropanation of 2-Arylidene-1,3-indanediones
EntryAryl Group (Ar)Yield (%)Diastereomeric Ratio (dr)
1C₆H₅95>20:1
24-MeC₆H₄97>20:1
34-MeOC₆H₄96>20:1
44-FC₆H₄9419:1
54-ClC₆H₄95>20:1
64-BrC₆H₄96>20:1
72-ClC₆H₄8515:1
Data derived from a study on related spirocyclopropane systems. rsc.org

Transition metal catalysis offers powerful and versatile pathways for cyclopropanation, often proceeding through metal-carbene intermediates.

Iridium (Ir): Iridium(I) complexes have emerged as effective catalysts for cyclopropanation reactions involving sulfoxonium ylides, which are safer alternatives to diazo compounds. nih.govliverpool.ac.uk Enantioselective intramolecular iridium-catalyzed cyclopropanation of α-carbonyl sulfoxonium ylides has been developed to access enantioenriched bicyclic lactams and ketones, demonstrating the potential of this strategy for creating chiral spirocyclic systems. nih.govliverpool.ac.uk The reaction likely proceeds through an iridium carbene intermediate, and the use of chiral diene ligands can induce high levels of enantioselectivity (up to 98% ee). nih.gov

Rhodium (Rh): Rhodium catalysts are also prominent in cyclopropanation chemistry. Rhodium(III)-catalyzed C–H activation and [4+1] spiroannulation of benzoic acids with 1-diazonaphthelen-2(1H)-ones provides a direct route to spirocyclic isobenzofuranones, which are structurally analogous to the isoindolinone core. rsc.org Asymmetric cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides has been achieved using a chiral-at-metal Rh(III) complex, yielding cyclopropanes with high enantioselectivity and diastereoselectivity. acs.org

Palladium (Pd): Palladium catalysis has been successfully applied to the synthesis of related spiro-cyclopropyl oxindoles. One approach involves the intramolecular direct arylation of cyclopropane C-H bonds of 2-bromoanilides, mediated by a silver(I) co-catalyst, to afford spiro 3,3'-cyclopropyl oxindoles in good to excellent yields. nih.gov Another strategy is the palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes via C(sp³)–H activation, which produces cyclopropane-fused γ-lactams with good yields and enantioselectivities using a chiral phosphoramidite (B1245037) ligand. nih.gov Furthermore, palladium-catalyzed [2+1] annulations of sulfoxonium ylides with strained alkenes like norbornenes have been developed, showcasing the utility of sulfoxonium ylides as carbene precursors in palladium catalysis. rsc.org

To avoid the cost and potential toxicity of transition metals, metal-free cyclopropanation methods have been developed. A highly effective approach involves the use of N-tosylhydrazone salts as safe and convenient carbene precursors, serving as alternatives to hazardous diazo compounds. rsc.org

The reaction of 3-methyleneindolin-2-ones with tosylhydrazone salts under basic conditions (e.g., using potassium carbonate) in a suitable solvent like methanol (B129727) affords spiro[cyclopropane-1,3′-indolin]-2′-ones in high yields. rsc.org This method demonstrates excellent diastereoselectivity. The proposed mechanism involves the thermal decomposition of the tosylhydrazone salt to generate a diazo intermediate, which then undergoes a [3+2] cycloaddition with the methyleneindolinone, followed by nitrogen extrusion to yield the cyclopropane ring. rsc.orgnih.gov

Table 2: Metal-Free Cyclopropanation of 3-Methyleneindolin-2-ones with Tosylhydrazone Salts
EntrySubstituent on Indolinone (R¹)Substituent on Tosylhydrazone (R²)Product Yield (%)
1HPh89
2H4-MeC₆H₄92
3H4-ClC₆H₄94
45-ClPh91
55-BrPh88
61-Me4-ClC₆H₄90
Data adapted from Kapure et al. (2014). rsc.org

Achieving stereocontrol in the synthesis of spiro[cyclopropane-1,1'-isoindolin]-3'-ones is crucial for pharmaceutical applications. Chiral catalysis provides a powerful tool for this purpose. While direct examples using bifunctional phosphonium (B103445) salts for this specific transformation are emerging, their utility in related asymmetric reactions is well-documented. Bifunctional catalysts, containing both a Lewis basic site (e.g., phosphine) and a Brønsted acidic site (e.g., a phenol (B47542) or thiourea (B124793) group), can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. rsc.orgnih.gov

In related systems, the asymmetric synthesis of chiral spiro-cyclopropyl oxindoles has been achieved using a chiral N,N'-dioxide/Mg(OTf)₂ complex as the catalyst for the reaction between 3-alkenyl-oxindoles and sulfoxonium ylides, affording products in high yields (up to 99%) and with high enantioselectivities (up to 94% ee). acs.org The development of chiral phosphonium salt catalysts for the cyclopropanation of methyleneindolinones represents a promising future direction for the enantioselective synthesis of spiro[cyclopropane-1,1'-isoindolin]-3'-ones.

Annulation Reactions for this compound Construction

Annulation reactions, particularly cycloadditions, provide an alternative and powerful strategy for constructing the spirocyclic core by forming two new bonds and creating multiple stereocenters in a single step.

[3+2] cycloaddition reactions are a cornerstone of five-membered heterocycle synthesis. nih.gov While they don't directly form a cyclopropane ring, they are used to construct spiro-pyrrolidinyl isoindolinones, which are structurally related and highly valuable scaffolds. The principles can be adapted to cyclopropane synthesis through tandem or subsequent reaction sequences.

Azomethine Ylides: The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly efficient method for synthesizing substituted pyrrolidines. thieme.demdpi.com When methyleneindolinones are used as the dipolarophile, this reaction leads to the formation of spiro[isoindoline-1,2'-pyrrolidin]-3-one derivatives. The azomethine ylides are typically generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or thioproline) with an aldehyde or ketone (such as isatin). mdpi.comnih.gov These reactions often proceed with high regio- and stereoselectivity, allowing for the construction of complex spirocycles with multiple contiguous stereocenters. thieme.demdpi.com

Nitroalkenes: Nitroalkenes are versatile building blocks in organic synthesis. grantome.com Organocatalytic domino Michael-Michael reactions between specifically designed 3-(nitroallyl)indolin-2-ones and α-nitroacrylates have been used to construct spirocyclopentane oxindoles. nih.gov This cascade reaction, often catalyzed by a chiral squaramide-amine catalyst, generates products with four consecutive stereocenters and excellent enantioselectivities (up to 97% ee). nih.gov This methodology highlights the potential of using nitro-functionalized substrates in annulation strategies to build complex spirocyclic frameworks related to the target compound.

Table 3: Asymmetric Michael-Michael Cascade with Nitroolefins for Spirooxindole Synthesis
EntryR¹ on IndolinoneR² on NitroacrylateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Hp-tolyl7384:1695
2Mep-tolyl6890:1097
3Me4-ClC₆H₄7191:996
4Me2-Naphthyl6589:1195
Data adapted from a study on related spirocyclopentane systems. nih.gov

[4+2] Cycloaddition Reactions

The Diels-Alder, or [4+2] cycloaddition, reaction is a powerful tool for forming six-membered rings. youtube.comyoutube.comtib.eu In the context of isoindolinone chemistry, research has shown that terminally N-substituted dienes derived from 3-methylisoindolin-1-one (B3054530) can undergo Diels-Alder reactions with various activated dienophiles. rsc.org These reactions are reported to be completely regioselective and endo-selective, yielding fused polycyclic systems with good to excellent diastereoselectivity. rsc.org However, based on the available literature, the direct application of a [4+2] cycloaddition strategy to specifically construct the this compound core has not been extensively reported. The primary utility of this reaction class in the field has been to build fused, rather than spiro, adducts onto the isoindolinone scaffold. rsc.orgbeilstein-journals.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. While a direct MCR for this compound is not prominent in the reviewed literature, highly related structures have been successfully synthesized using this approach. For instance, a one-pot, three-component reaction has been developed for the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones. researchgate.net This reaction proceeds with 2-(4-hydroxybut-1-yn-1-yl)benzonitriles, and aryl aldehydes, creating one new quaternary carbon, two five-membered rings, and multiple C-N and C-O bonds in a single operation. researchgate.net

Another MCR strategy involves a visible light-mediated, one-pot, four-step process to produce complex spiro[indole-isoquinolines]. nih.gov This method begins with the oxidation of an N-aryl tertiary amine to form a reactive iminium ion, which then participates in a Ugi-type three-component reaction with an isocyanide and an aniline (B41778) derivative. nih.gov The subsequent intramolecular cyclization yields the final spiro-indolenine product. nih.gov These examples highlight the power of MCRs to rapidly build molecular complexity around a spiro-isoindolinone or related core.

Table 1: Examples of Multi-Component Reactions for Spiro-Isoindolinone Analogue Synthesis
Starting Material 1Starting Material 2Starting Material 3Product TypeYieldReference
2-(4-Hydroxybut-1-yn-1-yl)benzonitrileAryl Aldehyde-Spiro[furan-2,1'-isoindolin]-3'-oneModerate to Good researchgate.net
N-Phenyltetrahydroisoquinoline3-Methoxyanilinetert-Butyl IsocyanideSpiro[indole-isoquinoline]Good nih.gov

Dearomatization-Induced Annulation Strategies

Dearomatization reactions provide a powerful means of converting flat aromatic systems into three-dimensional spirocyclic structures. dicp.ac.cnnih.gov This strategy has been effectively used to create spiro-cyclopropane motifs on indole (B1671886) rings. dicp.ac.cn A common method involves the reaction of arenesulfonylindoles with sulfonium (B1226848) ylides under basic conditions, which generates a vinylogous imine intermediate that undergoes cyclopropanation. dicp.ac.cn

Visible-light-enabled photoredox catalysis has also been employed for the dearomative cyclopropanation of indole derivatives, affording cyclopropane-fused indolines in moderate to excellent yields under mild conditions. rsc.org Another advanced approach involves a photoredox-mediated dearomative annulation cascade, where an acyl radical, generated via C–O bond activation of an aromatic carboxylic acid, undergoes a 6-exo-trig spirocyclization to create spiro-chromanone products. nih.gov While these methods have been successfully applied to indoles and other aromatic systems, their specific application to an isoindole or benzonitrile (B105546) precursor to directly yield this compound is not yet a well-documented pathway in the surveyed literature. dicp.ac.cnrsc.orgmdpi.comnih.gov

Intramolecular Cyclization and Cascade Processes

Cascade reactions and intramolecular cyclizations are elegant and efficient strategies for assembling complex polycyclic and spirocyclic frameworks from strategically designed linear precursors.

Nucleophilic Cyclizations

Intramolecular nucleophilic cyclization is a key strategy for forming heterocyclic rings. In a relevant example, 3-benzotriazolyl-2-(2-arylethyl)-1-isoindolinones serve as precursors for the synthesis of 5,12b-dihydroisoindolo[1,2-alpha]isoquinolin-8(6H)-ones. nih.gov This transformation is promoted by a Lewis acid like titanium chloride and proceeds via an intramolecular Friedel-Crafts-type cyclization, where the electron-rich aryl group attacks an electrophilic iminium ion intermediate generated from the benzotriazolyl-substituted isoindolinone. nih.gov Although this process leads to a fused polycyclic system rather than a spirocycle, it demonstrates the viability of using substituted isoindolinones as platforms for intramolecular cyclization cascades. nih.gov The development of a related nucleophilic cyclization where a tethered nucleophile attacks a cyclopropane precursor, or vice versa, could provide a potential route to the target spiro-compound.

Photo-Mediated Radical Cyclizations

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical cyclizations under mild conditions. nih.govrsc.org This approach can be applied to generate complex spirocyclic systems. For instance, photoredox-catalyzed strain-release radical spirocyclization has been used to synthesize functionalized spirocyclobutyl oxindoles. chemrxiv.orgchemrxiv.org In this type of reaction, a radical generated by a photocatalyst adds to a strained C-C bond, initiating a cyclization cascade. chemrxiv.org

Furthermore, photo-mediated dearomative annulation cascades can produce highly congested spiro-compounds. nih.gov These reactions can be triggered by the formation of an acyl radical, which then undergoes spirocyclization via dearomatization of an aromatic ring. nih.gov A multistep one-pot synthesis of spiro[indole-isoquinolines] has also been achieved using visible light to mediate the oxidation of an amine to an iminium ion, which then participates in a cascade reaction. nih.gov While these examples showcase the immense potential of photo-mediated reactions for building spirocycles, a specific protocol for the synthesis of this compound via a radical cyclization pathway remains a target for future research.

Acid-Promoted Cascade Cyclizations

Acid-promoted cascade reactions provide an effective route to spiro-isoindolinone derivatives. A notable example is the sulfuric acid-promoted cascade cyclization of 2-(3-hydroxyprop-1-ynyl)benzonitriles, which efficiently produces spiro[indene-1,1'-isoindolin]-3'-ones. researchgate.net This reaction likely proceeds through the formation of a key vinyl cation or N-acyliminium ion intermediate that undergoes intramolecular attack by the aromatic ring to forge the spirocyclic system.

Similarly, Lewis acid-mediated cascade reactions have been developed. An alkynyl halo-aza-Prins cyclization of 3-hydroxyisoindolones, followed by an oxidative halo-Nazarov cyclization, has been used to synthesize unique spiro-fused isoindolones. nsf.gov This sequence generates two new rings and an aza-tertiary stereocenter in two steps. nsf.gov The formation of spiro[cyclopropane-1,2'-indanes] has also been achieved through Lewis acid-mediated reactions of 2-(cyclopropylidenemethyl)benzaldehyde (B52990) with amines or thiols, demonstrating that acid catalysis is compatible with the construction of spirocyclopropane rings. nih.gov These powerful cascade methodologies represent the most promising and direct strategies for assembling complex spiro-isoindolinone cores.

Table 2: Examples of Acid-Promoted Cascade Cyclizations for Spiro-Isoindolinone Derivatives
PrecursorAcid/CatalystProduct TypeKey FeaturesReference
2-(3-Hydroxyprop-1-ynyl)benzonitrileH₂SO₄Spiro[indene-1,1'-isoindolin]-3'-oneEfficient cascade cyclization researchgate.net
3-HydroxyisoindoloneTfOH, TBAISpiro-fused isoindoloneAlkynyl aza-Prins/halo-Nazarov sequence nsf.gov
2-(Cyclopropylidenemethyl)benzaldehydeLewis Acid (e.g., Hf(OTf)₄)Spiro[cyclopropane-1,2'-indane]Forms spirocyclopropane ring nih.gov

N-Acyliminium Ion Cyclizations

The cyclization of N-acyliminium ions (NAIs) represents a powerful strategy for the synthesis of nitrogen-containing heterocyclic systems, including the this compound framework. This method typically involves the generation of a reactive N-acyliminium ion intermediate from a suitable precursor, which then undergoes an intramolecular cyclization reaction.

A key approach involves the use of hydroxylactam derivatives of isoindolinone. nii.ac.jp These precursors can be activated under acidic conditions to generate N-acyliminium ions in situ. When these precursors also bear a tethered nucleophile, such as an enone or an arene, an intramolecular reaction can be triggered to form the spirocyclic system. nii.ac.jpresearchgate.net For instance, chiral non-racemic bicyclic and tricyclic oxylactams derived from phthalimide (B116566) can be cyclized diastereoselectively in formic acid to yield spiro[cyclohexane-1,1′-isoindolin]-3′-ones. researchgate.net This transformation proceeds through the formation of an N-acyliminium ion which is then attacked by an internal arene nucleophile. researchgate.net While this specific example leads to a spirocyclohexane derivative, the underlying principle of NAI cyclization is fundamental to accessing the broader class of spiro-isoindolinones.

The efficiency of these cyclizations can be influenced by the choice of acid catalyst and reaction conditions. Organic acids are often employed to promote the formation of the N-acyliminium ion from the hydroxylactam. nii.ac.jp The reaction pathway can be described as a formal [4+2] cycloaddition where the N-acylenamide, generated in situ from the hydroxylactam, reacts with a tethered enone moiety to construct the spiro ring system. nii.ac.jp

Precursor TypeNucleophileAcid CatalystProductDiastereomeric Ratio (d.r.)Ref.
Tricyclic oxylactam from phthalimideTethered areneFormic AcidSpiro[cyclohexane-1,1′-isoindolin]-3′-one>3:1 researchgate.net
Isoindolinone-derived hydroxylactamTethered enoneOrganic AcidsSpiro isoindolinone derivativeNot specified nii.ac.jp

This table summarizes key aspects of N-Acyliminium Ion Cyclization strategies for synthesizing spiro isoindolinone derivatives.

Michael/Mannich/Cyclization Cascades

Cascade reactions, also known as tandem or domino reactions, provide an elegant and atom-economical approach to building complex molecular architectures from simple starting materials in a single operation. For the synthesis of this compound and its analogues, cascade sequences involving Michael additions and Mannich reactions are particularly effective.

One such strategy involves the reaction of an isoindolinone-derived N-acylenamide with an α,β-unsaturated carbonyl compound. nii.ac.jp The sequence is initiated by a Michael addition of the N-acylenamide to the enone. This is followed by a Mannich-type reaction where the resulting enolate attacks the N-acyliminium ion, which is regenerated from the N-acylenamide, to complete the cyclization and form the spiro ring system. nii.ac.jp

While direct examples for the specific this compound are part of broader synthetic strategies, the principles are well-demonstrated in the synthesis of structurally related spirooxindoles. nih.govrsc.org For example, an asymmetric cascade Mannich/cyclization reaction between 3-isothiocyanato oxindoles and sulfimides, using an organocatalyst, has been developed to afford spiro[imidazolidine-4,3'-oxindole] derivatives in high yields and excellent enantioselectivities. nih.govrsc.org This highlights the power of cascade reactions in constructing spirocyclic frameworks, a logic that is applicable to the isoindolinone system.

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct TypeRef.
Michael/Mannich CascadeN-AcylenamideEnoneAcidicSpiro isoindolinone nii.ac.jp
Mannich/Cyclization Cascade3-Isothiocyanato oxindole (B195798)SulfimideOrganocatalystSpiro[imidazolidine-4,3'-oxindole] nih.govrsc.org

This table illustrates the application of cascade reactions in the synthesis of spirocyclic systems, including isoindolinone analogues.

Asymmetric Synthesis Approaches

The development of asymmetric methods to control the stereochemistry of the spiro-quaternary center is a crucial aspect of modern synthetic chemistry. Several powerful strategies have emerged for the enantioselective synthesis of this compound and its derivatives.

Organocatalytic Enantioselective Syntheses

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional methods. Chiral organocatalysts, such as phosphoric acids and amine derivatives, have been successfully employed to synthesize enantioenriched spirocyclic compounds.

A notable example is the organocatalytic enantioselective (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols. rsc.org This reaction, catalyzed by a chiral phosphoric acid, yields complex spiro isoindolinone-oxepine-fused indoles containing a spiro-quaternary stereocenter with high yields and enantioselectivities. rsc.org Similarly, organocatalytic cascade reactions, such as the Michael/aldol (B89426) cascade of 3-olefinic oxindoles with pentane-1,5-dialdehyde catalyzed by a (R)-diphenylprolinol silyl (B83357) ether, have been used to construct spiro[cyclohexane-1,3′-indolin]-2′-ones with multiple chiral centers and excellent enantioselectivity (>99% ee). nih.gov

The synthesis of spirocyclopropane cores has also been achieved via organocatalysis. The reaction of alkylidene oxindoles with α,β-unsaturated aldehydes or other Michael acceptors can be catalyzed by chiral amines or other organocatalysts to produce spiro-cyclopropaneoxindoles. researchgate.net Furthermore, three-component cascade reactions catalyzed by quinidine-derived squaramide have been developed for the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, achieving high enantiomeric excesses (up to >99% ee). nih.gov

Catalyst TypeReactionSubstratesProductee (%)Ref.
Chiral Phosphoric Acid(4+3) Cyclizationα-(3-isoindolinonyl) propargylic alcohols, 2-indolylmethanolsSpiro isoindolinone-oxepine-fused indoleHigh rsc.org
(R)-Diphenylprolinol silyl etherMichael/Aldol Cascade3-Olefinic oxindoles, Pentane-1,5-dialdehydeSpiro[cyclohexane-1,3′-indolin]-2′-one>99 nih.gov
Quinidine-derived squaramideKnoevenagel/Michael/cyclizationIsatins, Malononitrile, PhthalhydrazideSpiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine]88–>99 nih.gov
Cinchona-derived catalystCyclopropanation2-Arylidene-1,3-indandiones, BromonitroalkanesSpironitrocyclopropaneExcellent rsc.org

This table showcases various organocatalytic approaches for the enantioselective synthesis of spirocyclic compounds related to the target structure.

Chiral Lewis Acid Catalysis

Chiral Lewis acids are another cornerstone of asymmetric catalysis, capable of activating substrates towards nucleophilic attack and controlling the stereochemical outcome of the reaction. In the context of spirocyclopropane synthesis, Lewis acids can play a critical role in activating donor-acceptor (D-A) cyclopropanes for cycloaddition reactions.

For instance, the diastereo- and enantioselective [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones can be catalyzed by Ni(OTf)₂ in combination with a chiral ligand. researchgate.net This method allows for the synthesis of complex spirocyclic oxindoles. The activation of the spirocyclopropyl oxindole is key, often requiring an electron-withdrawing group on the oxindole nitrogen to enhance reactivity. researchgate.net Lewis acid catalysis has also been employed in the formation of 1,3-disubstituted spiro[cyclopropane-1,2′-indanes], demonstrating the utility of this approach for activating cyclopropane-containing systems. nih.gov

Diastereoselective Control in Cyclopropanation

Achieving high diastereoselectivity is paramount when multiple stereocenters are formed during the synthesis. The cyclopropanation step, which forges the three-membered ring, is a critical point for stereochemical control.

A highly diastereoselective synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives has been reported through the reaction of (3E)-alkenyl-substituted 1,3-dihydro-2H-indol-2-ones with ethyl (dimethylsulfuranylidene)acetate. uow.edu.au The relative stereochemistry of the products was confirmed by single-crystal X-ray analysis. uow.edu.au

More directly related to the target scaffold, a sequential [1+2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts has been developed. nih.gov This method provides functionalized spiro[cyclopropane-1,3'-indolin]-2'-imines in good yields with high chemoselectivity and diastereoselectivity under mild conditions. nih.gov This strategy demonstrates excellent control over the relative configuration of the newly formed stereocenters on the cyclopropane ring.

Reaction TypeSubstrate 1Substrate 2ConditionsProductDiastereoselectivityRef.
[1+2] AnnulationIndolin-2-imineα-Aryl vinylsulfonium saltMildSpiro[cyclopropane-1,3'-indolin]-2'-imineHigh nih.gov
Cyclopropanation(3E)-Alkenyl-indol-2-oneEthyl (dimethylsulfuranylidene)acetateNot specifiedSpiro[cyclopropane-1,3'-oxindole]-2-carboxylateHigh uow.edu.au

This table summarizes methods for achieving diastereoselective control in the synthesis of spiro-fused cyclopropanes.

Synthetic Transformations and Derivatization Strategies

Once the core this compound skeleton is assembled, further synthetic transformations can be employed to generate a diverse library of derivatives. These derivatization strategies are essential for exploring the structure-activity relationships of this compound class.

Functionalized spiro[cyclopropane-1,3′-indolines] can be synthesized with high diastereoselectivity through the reaction of isatin (B1672199) with arylidene pivaloylacetonitriles in the presence of hexamethylphosphorous triamide. researchgate.net This approach allows for the introduction of various substituents onto the cyclopropane ring.

Another powerful derivatization method is the 1,3-dipolar cycloaddition. For example, new spiro[indoline-3,3′-indolizine]s have been synthesized with high regio- and stereospecificity via one-pot, three-component reactions between isatins, pipecolic acid, and an electron-deficient alkene. nih.gov Similarly, highly regioselective 1,3-dipolar cycloadditions between nitrilimines (generated in situ) and thioaurones have been used to create novel spiro-2-pyrazolines. mdpi.com These multicomponent strategies offer an efficient route to complex, highly functionalized spirocyclic systems from simple precursors.

The development of three-component reactions, such as the one involving arylamine, isatin, and cyclopentane-1,3-dione in acetic acid, provides a convenient protocol for synthesizing novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org These examples, while centered on the related indoline/oxindole core, showcase the types of transformations that can be envisioned for the derivatization of the this compound scaffold, enabling the generation of novel chemical entities for further investigation.

Functional Group Interconversions on the Isoindolinone Moiety

The isoindolinone lactam offers several sites for synthetic modification, primarily at the nitrogen atom and the carbonyl group. These transformations allow for the introduction of a wide array of substituents, influencing the molecule's steric and electronic properties.

The nitrogen atom of the isoindolinone ring is a key handle for introducing diversity. Standard alkylation procedures can be employed, but more advanced methods allow for the construction of complex N-substituted derivatives. One powerful strategy involves the generation of N-acyliminium ions from 3-hydroxyisoindolinones, which can then be trapped by various nucleophiles. For instance, calcium-catalyzed generation of N-acyliminium ions from readily available 3-hydroxyisoindolinones allows for their reaction with a broad range of carbon, nitrogen, and sulfur nucleophiles in good to excellent yields. acs.orgqub.ac.uk This method is tolerant of numerous functional groups, including boronic esters and heterocycles, making it a versatile tool for late-stage functionalization. acs.org

Another sophisticated approach is the Parham cyclization, which involves the lithiation of an aromatic ring followed by intramolecular reaction with an electrophile. This has been applied to the synthesis of N-functionalized isoindolinones by using carbamates as internal electrophiles, enabling the direct attachment of hydroxyl, thio, or aminoalkyl chains to the lactam nitrogen. sciforum.net

The reduction of the lactam amide group to an amine provides access to spiro[cyclopropane-1,1'-isoindoline] derivatives, significantly altering the core structure and its properties. While lithium aluminum hydride (LiAlH₄) is a classic reagent for this transformation, reducing both cyclic and acyclic amides to their corresponding amines libretexts.orgmasterorganicchemistry.com, milder and more selective methods have been developed.

Recent advances include nickel-catalyzed reductions, which are tolerant of various functional groups such as esters and can be applied to lactams. nih.gov Another efficient, two-step procedure involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O), followed by reduction with sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org These methods provide valuable alternatives to harsher reducing agents, expanding the scope of compatible substrates.

Table 1: Functional Group Interconversions on the Isoindolinone Moiety
TransformationReagents and ConditionsProduct TypeKey FeaturesReference
N-Alkylation / N-Arylation (via N-Acyliminium Ion)3-Hydroxyisoindolinone precursor, Nucleophile (e.g., indoles, thiophenol, carbamates), Ca(NTf₂)₂ catalystN-Substituted this compoundMild conditions, broad nucleophile scope, high functional group tolerance. acs.orgqub.ac.uk
N-Functionalization (via Parham Cyclization)o-Bromobenzyl carbamate (B1207046) precursor, n-BuLiN-(Hydroxy/thio/amino)alkyl this compoundDirect installation of functionalized side chains. sciforum.net
Lactam ReductionLithium Aluminum Hydride (LiAlH₄)Spiro[cyclopropane-1,1'-isoindoline]Classic, powerful reduction of the C=O to CH₂. libretexts.orgmasterorganicchemistry.com
Lactam ReductionNiCl₂(PCy₃)₂, DTBPE, (EtO)₂MeSiHSpiro[cyclopropane-1,1'-isoindoline]Nickel-catalyzed, tolerates esters. nih.gov
Lactam Reduction1. Triflic Anhydride (Tf₂O) 2. Sodium Borohydride (NaBH₄)Spiro[cyclopropane-1,1'-isoindoline]Two-step, mild conditions. organic-chemistry.org

Modifications and Substitutions on the Cyclopropane Ring

The cyclopropane ring of the spirocycle can also be a target for synthetic manipulation. Due to its inherent ring strain and electronic properties, particularly when influenced by the adjacent isoindolinone "acceptor" group, the cyclopropane can undergo a variety of transformations.

The concept of donor-acceptor cyclopropanes (DACs) provides a useful framework for understanding the reactivity of the cyclopropane ring in this spiro system. In this model, the isoindolinone acts as the electron-accepting group, polarizing and activating the distal C-C bond of the cyclopropane for nucleophilic or electrophilic attack, often leading to ring-opening.

Lewis acid catalysis is a common method to facilitate the ring-opening of DACs, which can then participate in formal [3+2]-cycloaddition reactions with various 2π components like aldehydes, imines, and nitriles. nih.govresearchgate.net For instance, the reaction of DACs with nitriles, catalyzed by Lewis acids such as SnCl₄, can lead to the formation of dihydropyrrole derivatives. researchgate.net While not yet demonstrated on the this compound system itself, these methodologies suggest a rich potential for transforming the cyclopropyl (B3062369) moiety into more complex five-membered heterocyclic systems.

An alternative to post-synthesis modification is the construction of the spirocycle from an already substituted cyclopropane precursor or the cyclopropanation of a suitable isoindolinone-derived alkene. For example, the synthesis of spiro[cyclopropane-1,3'-oxindoles], an isomeric system, has been achieved through the cyclopropanation of 3-methyleneoxindoles. researchgate.net A similar strategy could be envisioned starting from a 1-methyleneisoindolin-3-one derivative.

Furthermore, methods for creating substituted cyclopropanes, such as those involving the reaction of alkenes with carbenes or carbenoids generated from haloforms, are well-established. These could be applied to synthesize precursors for more complex this compound derivatives.

Table 2: Potential Modifications and Syntheses Involving the Cyclopropane Ring
Transformation TypeGeneral ReactionReagents and ConditionsPotential Product from Spiro-Isoindolinone CoreReference
[3+2]-Cycloaddition (Ring-Opening)Donor-Acceptor Cyclopropane + NitrileLewis Acid (e.g., SnCl₄, GaCl₃)Spiro[dihydropyrrole-isoindolinone] nih.govresearchgate.net
[3+2]-Cycloaddition (Ring-Opening)Donor-Acceptor Cyclopropane + Aldehyde/KetoneLewis or Brønsted AcidSpiro[tetrahydrofuran-isoindolinone] nih.gov
Homo-Michael Addition (Ring-Opening)Aryl Donor-Acceptor Cyclopropane + C-NucleophileBase (e.g., TBAF, N-Methylmorpholine)Ring-opened adduct with new C-C bond rsc.org
Nitrosation (Ring-Opening)Donor-Acceptor Cyclopropane + NOCl-20 °C to r.t.Spiro[isoxazoline-isoindolinone] researchgate.net
De Novo Synthesis (Cyclopropanation)1-Methyleneisoindolin-3-one + Diazomethane/Simmons-Smith Reagenthν or Cu / Zn(Cu)This compound researchgate.net

Reaction Mechanisms and Reactivity Profiles of Spiro Cyclopropane 1,1 Isoindolin 3 One Systems

Ring-Opening Reactions and Subsequent Recyclizations

The high ring strain of the cyclopropane (B1198618) ring in spiro[cyclopropane-1,1'-isoindolin]-3'-one systems makes it susceptible to ring-opening reactions. These reactions can be initiated by various reagents and conditions, often leading to the formation of new cyclic or acyclic structures. Subsequent recyclization events can further enhance the molecular complexity, providing access to a variety of heterocyclic scaffolds.

Chemoselectivity in Ring-Opening with Nucleophiles

The reaction of spiro[cyclopropane-1,1'-isoindolin]-3'-ones with nucleophiles is a key transformation that demonstrates the chemoselectivity of the system. The outcome of these reactions is highly dependent on the nature of the nucleophile and the substituents on the spirocyclic core. For instance, the spiro-conjugated oxindole (B195798) group can act as either an acceptor or a donor, influencing the site of nucleophilic attack. researchgate.net This dual reactivity, termed the "chameleon effect," allows for controlled ring-opening, leading to different product classes.

Behavior as Donor-Acceptor Cyclopropanes

This compound derivatives often function as donor-acceptor (D-A) cyclopropanes. In this context, the cyclopropane ring is substituted with both an electron-donating group (donor) and an electron-withdrawing group (acceptor). This arrangement polarizes the cyclopropane bonds, facilitating their cleavage under specific conditions.

The activation of these D-A cyclopropanes can be achieved using Lewis acids or Brønsted acids. researchgate.netnih.gov For example, in the presence of a Brønsted acid, spiro[imidazol-5-one-4,1'-cyclopropanes] act as D-A cyclopropanes in formal cycloaddition reactions with aldehydes. researchgate.net The stereospecificity of the initial attack on the cyclopropane, often following an SN2-like pathway, coupled with high diastereoselectivity in the subsequent bond formation, allows for the stereocontrolled synthesis of complex molecules like spiro[oxindole-3,2'-pyrrolidines]. nih.gov

Spiro Ring Expansion and Contraction Methodologies

The strained nature of the this compound system provides a driving force for ring expansion and contraction reactions, leading to the formation of larger or smaller ring systems. These transformations are valuable for the synthesis of diverse heterocyclic structures.

One example involves the ring-expansion of cyclopropane-fused derivatives through the action of a base like sodium hydride, which can lead to the formation of 1-benzazepin-2-ones. researchgate.net Conversely, ring contraction of related spirocyclopropane isoxazolidine (B1194047) systems has also been observed, highlighting the versatility of these scaffolds in accessing different ring sizes. researchgate.net Photochemical methods can also induce ring-opening, as seen in the deracemization of spirocyclopropyl oxindoles, which proceeds through a 1,3-diradical intermediate. nih.gov

Role of Catalyst-Substrate Interactions in Stereocontrol

Catalyst-substrate interactions play a crucial role in controlling the stereochemical outcome of reactions involving this compound systems. Chiral catalysts, in particular, can create a chiral environment around the substrate, directing the approach of reagents and leading to the formation of a specific stereoisomer.

In organocatalytic cascade reactions, for instance, the N-protecting group on the oxindole ring has been shown to have a critical effect on the stereochemical outcome of the aldol (B89426) ring closure, leading to the formation of spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple stereocenters. nih.gov Specifically, electron-withdrawing N-protecting groups in the presence of an (R)-catalyst favor the formation of one diastereomer, while electron-donating N-protecting groups lead to the opposite diastereomer. nih.gov Furthermore, photochemical deracemization using a chiral thioxanthone sensitizer (B1316253) has been achieved, where the enantioselectivity is influenced by the binding affinity between the catalyst and the cyclopropane enantiomers, the intermolecular distance in the complex, and the lifetime of the diradical intermediate. nih.gov

Proposed Mechanistic Pathways for Key Transformations

The diverse reactivity of this compound systems has led to the proposal of several mechanistic pathways for their key transformations. These mechanisms are often supported by experimental evidence and computational studies.

A common mechanistic motif involves the initial nucleophilic attack on the cyclopropane ring, leading to a ring-opened intermediate. This intermediate can then undergo various transformations, including intramolecular cyclization or rearrangement. For example, the stereocontrolled [3+2] cycloaddition of donor-acceptor cyclopropanes with iminooxindoles is proposed to proceed via an initial SN2-like attack of the imine on the cyclopropane. nih.gov The resulting intermediate then undergoes a diastereoselective C-C bond formation to yield spiro[oxindole-3,2'-pyrrolidines]. nih.gov

In some cases, the reaction can proceed through a cascade or domino sequence. For example, the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives can be achieved through an organocatalytic Michael/aldol cascade reaction. nih.gov Another proposed mechanism for cyclopropanation involves a Michael-initiated ring closure (MIRC) pathway. researchgate.net DFT calculations have also been employed to scrutinize the reaction mechanism and the role of the cyclopropane's Walsh orbitals in activating the system for reactions with amines and thiols under Lewis acid catalysis. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Spiro Cyclopropane 1,1 Isoindolin 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of spiro[cyclopropane-1,1'-isoindolin]-3'-one derivatives in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (NOESY) experiments, chemists can piece together the molecular framework and deduce the relative arrangement of atoms in space.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides critical information about the electronic environment and connectivity of protons within a molecule. For this compound derivatives, the spectra reveal characteristic signals for the aromatic protons of the isoindolinone core, the protons on the cyclopropane (B1198618) ring, and the N-H proton.

The protons of the cyclopropane ring are particularly diagnostic. Due to the ring's strained nature and the diastereotopic environments created by the spiro center, these protons typically appear as complex multiplets in the upfield region of the spectrum. For instance, in N,1-diphenylcyclopropanecarboxamide, a related cyclopropane structure, the methylene (B1212753) protons of the cyclopropane ring appear as multiplets around 1.17 and 1.74 ppm. rsc.org The aromatic protons on the isoindolinone ring generally appear as a series of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. rsc.org The amide proton (N-H) signal is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. rsc.org

Table 1: Representative ¹H NMR Data for a Spirocyclopropyl Oxindole (B195798) Derivative Data presented for a closely related structural isomer, N,1-diphenylcyclopropanecarboxamide, to illustrate typical chemical shifts.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Cyclopropane CH₂1.17m
Cyclopropane CH₂1.74m
NH7.07s
Aromatic CH7.04 - 7.51m

Source: rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The most characteristic signal in the ¹³C NMR spectrum of a this compound derivative is the spiro carbon itself—a quaternary carbon shared by both the cyclopropane and isoindolinone rings. This carbon typically appears at a unique chemical shift, for example, the spiro-carbon in some fluorenylspirohydantoins resonates around 72-74 ppm. bas.bg

The carbonyl carbon (C=O) of the lactam ring is another key indicator, appearing significantly downfield, often in the range of 170-175 ppm. rsc.org The carbons of the cyclopropane ring are found in the upfield region, with the methylene carbons appearing around 15-16 ppm and the quaternary spiro carbon around 30 ppm in related structures. rsc.org Aromatic carbons produce a cluster of signals in the 120-140 ppm range. rsc.org

Table 2: Representative ¹³C NMR Data for a Spirocyclopropyl Oxindole Derivative Data presented for a closely related structural isomer, N,1-diphenylcyclopropanecarboxamide, to illustrate typical chemical shifts.

Carbon AssignmentChemical Shift (δ, ppm)
Cyclopropane CH₂16.1
Quaternary Cyclopropane C31.1
Aromatic CH119.4 - 131.0
Aromatic Quaternary C137.7, 139.1
Carbonyl C=O171.9

Source: rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the relative stereochemistry of molecules by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is crucial for substituted this compound derivatives, where the cyclopropanation can lead to different diastereomers.

In a NOESY experiment, cross-peaks appear between the signals of protons that are spatially proximate (typically within 5 Å). libretexts.org By observing these correlations, the relative orientation of substituents on the cyclopropane and isoindolinone rings can be established. For example, a NOESY correlation between a proton on a cyclopropane substituent and a proton on the aromatic part of the isoindolinone ring would confirm that they are on the same face of the molecule. This technique has been successfully used to determine the relative stereochemistry of key spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) compounds. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and molecular formula of a compound with high confidence. rsc.orgunimi.it

For derivatives of this compound, HRMS is used to confirm the success of a synthesis by verifying that the product has the expected molecular formula. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. Data is typically reported by comparing the calculated mass for the expected formula with the experimentally found mass.

Table 3: Example of HRMS Data for a Cyclopropane Carboxamide Derivative

CompoundFormulaIonCalculated m/zFound m/z
N,1-diphenylcyclopropanecarboxamideC₁₆H₁₅NO[M+H]⁺238.1226238.1226
N-benzyl-1-phenylcyclopropane-1-carboxamideC₁₇H₁₇NO[M+Na]⁺274.1202274.1206

Source: rsc.org

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining both the relative and absolute stereochemistry of chiral this compound derivatives. wikipedia.orgutsunomiya-u.ac.jp

For the parent compound, this compound, crystallographic analysis shows that the isoindolinone ring system is essentially planar. nih.govresearchgate.net The cyclopropane ring is oriented nearly perpendicular to the plane of the isoindolinone ring, with a dihedral angle of 87.65 (17)°. nih.govresearchgate.net The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link adjacent molecules into one-dimensional chains. nih.govresearchgate.net

In substituted derivatives, X-ray analysis unambiguously confirms the stereochemical outcome of a reaction, showing the spatial relationship between all atoms and confirming the assignments made by NMR techniques. researchgate.netuow.edu.au

Table 4: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₀H₉NO
Molecular Weight159.18
Crystal SystemOrthorhombic
a (Å)7.4348 (6)
b (Å)14.0589 (11)
c (Å)15.6401 (16)
V (ų)1634.8 (2)
Dihedral Angle (Indolinone/Cyclopropane)87.65 (17)°

Source: nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum provides clear evidence for key structural features.

The most prominent absorption bands include:

N-H Stretch: A sharp or broad peak typically in the region of 3200-3400 cm⁻¹, corresponding to the amide N-H bond.

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹, which is characteristic of the lactam carbonyl group. researchgate.net

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹, corresponding to the cyclopropane C-H bonds.

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring. researchgate.net

The presence and position of these bands help to confirm the successful formation of the spiro-isoindolinone structure.

Computational and Theoretical Investigations of Spiro Cyclopropane 1,1 Isoindolin 3 One

Electronic Structure Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic makeup of spirocyclic systems. For derivatives of spiro[cyclopropane-1,1'-isoindolin]-3'-one, DFT approaches have been employed to establish conformational rigidity. researchgate.net

Further detailed electronic structure analyses on related spiro compounds utilize methods such as the Electronic Localization Function (ELF) and Conceptual Density Functional Theory (CDFT). mdpi.com

Electronic Localization Function (ELF): ELF topological analysis, developed by Becke and Edgecombe, offers a quantitative way to map the electron density distribution, correlating it with the classical Lewis valence theory. mdpi.com In studies of related spirocycles formed via 1,3-dipolar cycloadditions, ELF analysis has been used to characterize the electronic nature of the reacting components, confirming the electronic structure of the intermediates that lead to the spiro product. mdpi.com

Conceptual Density Functional Theory (CDFT): CDFT provides a framework for quantifying the reactivity of molecules through various indices. These indices are calculated to understand and predict the outcomes of chemical reactions. mdpi.com For instance, in the formation of spiro-2-pyrazolines, CDFT indices were analyzed to explain the observed regioselectivity of the reaction. mdpi.com

These computational tools allow for a deep understanding of the electronic environment of the this compound scaffold, which is crucial for predicting its behavior in chemical reactions.

Conformational Analysis and Steric Strain

The defining feature of this compound is the spirocyclic junction where the cyclopropane (B1198618) and isoindolinone ring systems are connected through a single shared carbon atom. This arrangement imparts significant conformational rigidity and inherent steric strain.

X-ray crystallography on the closely related isomer, spiro[cyclopropane-1,3′-indolin]-2′-one, reveals critical structural parameters. The two ring systems are oriented nearly perpendicular to each other. nih.gov The dihedral angle between the mean plane of the cyclopropane ring and the indole (B1671886) ring system is 87.65 (17)°. nih.gov This orthogonal arrangement is a hallmark of such spiro-activated cyclopropanes and is believed to facilitate the delocalization of negative charge in the transition state of certain reactions. nih.gov

The inherent ring strain of the cyclopropane moiety is a key driver of the reactivity of these compounds. nih.gov This strain can be harnessed in "strain-relocating" or "strain-release" reactions, where the three-membered ring opens to form more stable products. nih.gov The conformational rigidity of these molecules has been established not only by theoretical DFT approaches but also through NMR experiments. researchgate.net

Crystal Data and Structure Refinement for Spiro[cyclopropane-1,3′-indolin]-2′-one nih.gov
ParameterValue
Chemical FormulaC₁₀H₉NO
Molecular Weight159.18 g/mol
Crystal SystemOrthorhombic
Dihedral Angle (Cyclopropane/Indole)87.65 (17)°
Temperature298 K

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies have been instrumental in deciphering the complex reaction mechanisms and selectivities observed in the synthesis and reactions of this compound and its analogs.

Cycloaddition Reactions: In the 1,3-dipolar cycloaddition reactions used to form related spiro compounds, Molecular Electron Density Theory (MEDT) has been applied at the B3LYP/6-311G(d,p) computational level. mdpi.com These studies investigate the reaction profiles to explain the experimentally observed regioselectivity. The analysis of intermediates and transition states within the MEDT framework can confirm why a particular isomer is formed preferentially. mdpi.com

Ring-Opening Reactions: For spiro-activated cyclopropanes, kinetic and computational studies have explored Sₙ2-type ring-opening reactions. nih.gov Theoretical investigations have helped rationalize why these reactions are often accelerated when an aryl group is present on the cyclopropane ring. A parabolic Hammett relationship was observed when substituents on a C2-phenyl group were varied, a phenomenon explained by a gradual shift in the transition state character from favorable electrostatic interactions with electron-withdrawing groups (EWGs) to an enhanced dissociative character of the C-C bond with electron-donating groups (EDGs). nih.gov

Stereoselectivity in Spiroindolone Synthesis: In the synthesis of more complex spiroindolones, mechanistic studies have been conducted to understand the high degree of diastereoselectivity in key steps like the Pictet-Spengler reaction. researchgate.net By isolating imine intermediates and studying the reaction under both kinetic and thermodynamic control, a proposed mechanism suggests that under thermodynamic conditions, the formation of bis-spiro intermediates is independent of the initial imine geometry. The final, more stable product is favored due to lower A-1,3 strain in its transition state. researchgate.net

Formation from Aldehydes: An unusual reaction of aldehydes with 1,3-dicarbonyl compounds to selectively form spiro cyclopropane derivatives has also been investigated. A proposed mechanism for this oxidative addition reaction suggests a complex pathway that accounts for the selective formation of the three-membered ring. nih.gov

Molecular Docking Simulations (focusing on mechanistic insights)

While often used for predicting biological activity, molecular docking simulations also provide crucial mechanistic insights into how this compound derivatives interact with biological macromolecules. These simulations model the binding of a ligand to the active site of a protein, revealing key intermolecular interactions that drive the binding event.

In a study on novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives, molecular docking was used to probe their binding affinity with several cancer-related protein targets, including CD44, EGFR, AKR1D1, and HER-2. mdpi.com The simulations revealed that specific derivatives could fit snugly into the binding pockets of these proteins. mdpi.com

For example, the derivative SOX 4a showed a significant binding affinity for all four targets, with the docking results highlighting the specific amino acid residues involved in the interaction. mdpi.com This information provides a mechanistic hypothesis for the molecule's biological effect, suggesting that its efficacy stems from the inhibition of these specific protein targets. The induced-fit docking and the calculated binding energies offer a static picture of the molecular recognition process, which is the first step in the mechanism of action for many therapeutic agents. mdpi.com

Molecular Docking Binding Affinities (ΔG, kcal/mol) for Spirooxindole Derivative (SOX 4a) mdpi.com
Protein TargetBinding Affinity (ΔG)
CD-44-6.65
EGFR-6.55
AKR1D1-8.73
HER-2-7.27

Applications and Utility of Spiro Cyclopropane 1,1 Isoindolin 3 One in Advanced Organic Synthesis

Role as Privileged Scaffolds in Target-Oriented Synthesis

The concept of a privileged scaffold refers to a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. The spirocyclic motif, in general, is considered a source of privileged structures due to its rigid, three-dimensional arrangement which can effectively orient substituents into biologically relevant chemical space.

While Spiro[cyclopropane-1,1'-isoindolin]-3'-one is described as a "versatile small molecule scaffold," specific examples of its successful application as a core structure in a completed target-oriented synthesis of a complex bioactive molecule are not detailed in the current body of scientific literature. Research on related but distinct structures, such as spiro[pyrrolidine-3, 3´-oxindole], has shown their utility in targeting specific cellular components, but this cannot be directly extrapolated to the subject compound.

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules for high-throughput screening and drug discovery. nih.gov The three-dimensional nature of spirocyclic compounds makes them attractive candidates for DOS campaigns.

There are currently no published studies detailing a diversity-oriented synthesis strategy that utilizes this compound as the central starting material to generate a library of diverse compounds. While general strategies for DOS with other spirocyclic systems, like spiro-substituted 1,3-thiazines or spiro-oxindoles, have been successfully developed, a specific application for this compound has not been reported. nih.govrsc.org

Synthesis of Natural Product Analogues

The cyclopropane (B1198618) ring is a structural motif found in a wide array of natural products, known for their diverse biological activities. rsc.orgmarquette.edu The synthesis of analogues of these natural products is a common strategy to improve potency, selectivity, or pharmacokinetic properties.

A search of the scientific literature did not yield any examples where this compound was used as a key intermediate or building block in the synthesis of analogues of any known natural products. The development of synthetic routes toward natural product analogues is a significant undertaking, and while this compound possesses features that could make it a candidate for such work, its use in this context has not been documented.

Pharmacological and Biological Investigations of Spiro Cyclopropane 1,1 Isoindolin 3 One Containing Structures

Structure-Activity Relationship (SAR) Studies of Spiro[cyclopropane-1,1'-isoindolin]-3'-one Analogues

There is no publicly available scientific literature detailing Structure-Activity Relationship (SAR) studies for analogues of this compound.

Evaluation of Biological Response and Mechanistic Insights (e.g., cell cycle effects, apoptosis pathways)

No studies evaluating the biological response or offering mechanistic insights into the effects of this compound on cellular processes such as the cell cycle or apoptosis pathways have been found in the public domain.

Biological Screening Methodologies Employed in Research (e.g., cell line studies, flow cytometry, Annexin V-FITC assay)

There are no documented instances of biological screening methodologies being applied to this compound in the reviewed scientific literature.

Role of Spiro Architecture in Receptor Binding and Biological Recognition

While the spiro architecture, in general, is recognized for its importance in drug design, there is no specific research available that discusses the role of the this compound architecture in receptor binding or biological recognition. The rigid, three-dimensional nature of spiro compounds can offer advantages for receptor binding by presenting functional groups in precise spatial orientations and potentially increasing binding affinity and selectivity. researchgate.net However, without experimental data for the specific compound , any discussion remains speculative.

Future Research Directions and Challenges in Spiro Cyclopropane 1,1 Isoindolin 3 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the synthesis of spiro[cyclopropane-1,1'-isoindolin]-3'-one derivatives lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often require harsh reaction conditions, carcinogenic solvents, or stoichiometric amounts of activating reagents. rsc.org Future research is increasingly directed towards greener and more sustainable approaches.

Key Developments and Future Goals:

Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for building molecular complexity in a single step from simple starting materials. researchgate.netmdpi.com The development of novel MCRs for the synthesis of spiro[cyclopropane-1,1'-isoindolin]-3'-ones is a key area of future research. A notable example is the three-component reaction of arylamines, isatins, and cyclopentane-1,3-dione to produce novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org Another versatile three-component procedure allows for the combinatorial synthesis of spiro[indole-thiazolidinones] under aqueous conditions, highlighting the potential for environmentally friendly protocols. rsc.org

Catalyst Innovation: The exploration of novel catalysts is crucial for developing sustainable synthetic methods. This includes the use of recyclable catalysts, such as Cu(OTf)2, which can be recovered and reused multiple times without significant loss of activity. rsc.org Bio-organic catalysts, like taurine, are also being investigated to facilitate acid-, base-, and metal-free bond formations in aqueous media. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis represents a cutting-edge, sustainable approach for chemical synthesis. rsc.orgnih.govmdpi.com This methodology allows for reactions to be conducted under mild conditions and offers unique pathways for bond formation. rsc.orgnih.gov The application of photoredox catalysis to the synthesis of spiro[cyclopropane-1,1'-isoindolin]-3'-ones is a promising area for future exploration, with the potential to enable novel and previously inaccessible transformations. nih.govacs.orgresearchgate.net

Green Solvents and Conditions: A significant push in the field is the move away from hazardous organic solvents. Research into reactions that can be performed in water or other environmentally benign solvents is a critical future direction. rsc.orgrsc.org Furthermore, the use of alternative energy sources like ultrasound to promote reactions can lead to shorter reaction times and improved yields. rsc.org A green chemistry approach utilizing solid-state photodenitrogenation of crystalline 1-pyrazolines has been shown to produce densely functionalized cyclopropanes stereospecifically. nih.gov

Interactive Table: Comparison of Sustainable Synthetic Methodologies
MethodologyKey FeaturesExample Catalyst/ReagentSolventReference
Multicomponent ReactionsHigh atom economy, single-step synthesisCetyltrimethylammonium bromideAqueous rsc.org
Recyclable CatalysisCatalyst can be recovered and reusedCu(OTf)2Dichloromethane rsc.org
Bio-organic CatalysisMetal-free, acid-free, base-freeTaurineAqueous rsc.org
Photoredox CatalysisMild reaction conditions, visible light drivenOrganic photocatalystNot specified researchgate.net
Solid-State SynthesisSolvent-free, stereospecificNone (photodenitrogenation)Solid-state nih.gov

Innovations in Stereoselective Construction and Control

The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Consequently, the development of innovative methods for the stereoselective construction of these molecules is a major focus of current and future research. This involves controlling the formation of the spiro-quaternary stereocenter and any other chiral centers within the molecule.

Key Developments and Future Goals:

Organocatalysis: Asymmetric organocatalysis has become a cornerstone for the enantioselective synthesis of spirocyclic compounds. researchgate.netrsc.orgrsc.org Chiral phosphoric acids and prolinol silyl (B83357) ethers are examples of organocatalysts that have been successfully employed to control the stereochemical outcome of reactions. rsc.orgnih.gov Future work will likely focus on the design of new organocatalysts with enhanced reactivity and selectivity.

Control of Diastereoselectivity: Many synthetic routes to spiro[cyclopropane-1,1'-isoindolin]-3'-ones can generate multiple diastereomers. A significant challenge is to develop methods that provide high diastereoselectivity, ideally yielding a single diastereomer. nih.govresearchgate.net The use of rare-earth metal salts, such as scandium triflate, has shown promise in achieving high diastereoselectivity in multicomponent syntheses of spirocyclopropyl oxindoles. nih.gov

Chiral Ligands in Metal Catalysis: While organocatalysis is prominent, transition metal catalysis with chiral ligands remains a powerful strategy for asymmetric synthesis. The development of novel chiral ligands that can effectively control the stereochemistry in cyclopropanation and other key reactions is an ongoing area of research. rsc.org

Cascade Reactions: The use of organocatalytic cascade reactions allows for the construction of multiple stereocenters in a single, efficient process. nih.govnih.govresearchgate.net For example, a Michael/aldol (B89426) cascade reaction has been used to synthesize spiro[cyclohexane-1,3'-indolin]-2'-ones with up to five consecutive stereogenic centers in high yield and excellent enantioselectivity. nih.govnih.gov

Interactive Table: Stereoselective Synthetic Strategies
StrategyCatalyst/ReagentKey OutcomeExample ApplicationReference
Asymmetric OrganocatalysisChiral Phosphoric AcidEnantioselective (4+3) cyclizationSynthesis of spiro isoindolinone-oxepine-fused indoles rsc.org
Asymmetric Organocatalysis(R)-Diphenylprolinol silyl etherDiastereo- and enantioselective Michael/aldol cascadeSynthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones nih.govnih.gov
Diastereoselective SynthesisScandium TriflateHigh diastereoselectivity in multicomponent reactionSynthesis of disubstituted spirocyclopropyl oxindoles nih.gov
Asymmetric [1+2] Annulationα-aryl vinylsulfonium saltsHigh chemoselectivity and diastereoselectivitySynthesis of spiro[cyclopropane-1,3'-indolin]-2'-imines nih.gov

Exploration of New Reactivity Modes and Transformations

The strained cyclopropane (B1198618) ring in the this compound scaffold imparts unique reactivity, making these compounds valuable intermediates for further chemical transformations. nih.govmsu.ru A key area for future research is the exploration of novel reactivity modes and the development of new synthetic applications based on the ring-opening and rearrangement of these molecules.

Key Developments and Future Goals:

Donor-Acceptor Cyclopropane Chemistry: Spiro[cyclopropane-1,1'-isoindolin]-3'-ones often behave as donor-acceptor (DA) cyclopropanes. nih.govmsu.runih.govchemrxiv.org The activation of these systems, typically with a Lewis acid, generates a 1,3-dipole that can participate in a variety of cycloaddition reactions. nih.govmsu.ru A new area of exploration is the activation of DA cyclopropanes under basic conditions, which proceeds through a different mechanism and expands the scope of possible transformations. chemrxiv.orgrsc.org

Ring-Opening and Ring-Expansion Reactions: The inherent ring strain of the cyclopropane can be harnessed in ring-opening and ring-expansion reactions to generate larger, more complex heterocyclic systems. nih.gov For instance, the (3+2)-annulation of spirocyclopropyl oxindoles with imines, catalyzed by Mg(II), leads to the formation of spiro[pyrrolidin-3,3'-oxindoles]. nih.gov Discovering new reaction partners and conditions for these transformations is a promising avenue for future research.

Cycloaddition Reactions: Spiro[cyclopropane-1,1'-isoindolin]-3'-ones can participate in various cycloaddition reactions, such as [3+2], [4+3], and [3+3] cycloadditions, to construct diverse polycyclic frameworks. rsc.orgnih.govresearchgate.net The development of enantioselective versions of these cycloadditions is a significant challenge and a key goal for the field. researchgate.net

Generation of Novel Intermediates: Recent research has shown that DA cyclopropanes can be used to generate novel reactive intermediates, such as quinone methides, under basic conditions. chemrxiv.org The trapping of these transient species with various nucleophiles opens up new possibilities for the synthesis of polyfunctional acyclic and cyclic compounds. chemrxiv.org

Advanced Computational Design and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly important role in understanding and predicting the behavior of chemical systems. iaea.orgnih.govnih.gov In the context of this compound chemistry, computational methods are being used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and guide the design of new experiments.

Key Developments and Future Goals:

Mechanistic Elucidation: DFT calculations can provide detailed insights into reaction pathways, helping to understand the role of catalysts and the factors that control selectivity. nih.goviaea.org For example, DFT studies have been used to support the proposed mechanism for the highly diastereoselective synthesis of spirocyclopropyl oxindoles catalyzed by rare-earth metals. nih.gov

Predicting Stereoselectivity: Computational models can be used to predict the stereochemical outcome of a reaction, which can save significant time and resources in the laboratory. By calculating the energies of different transition states, it is possible to determine which diastereomer or enantiomer is likely to be formed preferentially. nih.gov

Virtual Screening and Drug Design: Computational methods can be used to design new this compound derivatives with desired properties. By performing virtual screening and molecular docking studies, it is possible to identify compounds that are likely to have high binding affinity for a particular biological target. nih.gov

In Silico ADME/Tox Prediction: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. Advanced computational models are being developed to predict these properties in silico, which can help to prioritize candidates for further experimental investigation. rsc.org

Expanding the Scope of Pharmacological Exploration Beyond Initial Findings

Initial studies on the biological activity of this compound derivatives have primarily focused on their potential as anticancer agents. nih.govnih.govresearchgate.net However, the unique three-dimensional structure of this scaffold suggests that it may have a much broader range of pharmacological applications. A key future direction is to expand the scope of biological testing to explore other potential therapeutic areas.

Key Developments and Future Goals:

Anticancer Activity: While many spiro[cyclopropane-1,1'-isoindolin]-3'-ones have shown promising anticancer activity against a range of human cancer cell lines, further research is needed to elucidate their mechanisms of action and to identify the most potent and selective compounds. nih.govresearchgate.netnih.govrsc.org Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of this class of compounds. nih.govnih.gov

Antimicrobial and Antiviral Properties: The spiro-indole framework is found in many natural products with antimicrobial and antiviral activities. nih.gov There is a significant opportunity to screen libraries of this compound derivatives for activity against a broad range of pathogens, including bacteria, fungi, and viruses.

Enzyme Inhibition: The rigid, spirocyclic core of these compounds makes them attractive scaffolds for the design of enzyme inhibitors. nih.gov Future research could focus on targeting specific enzymes that are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, some spiro-indolinone derivatives have been investigated as inhibitors of EGFR and VEGFR-2. nih.gov

Central Nervous System (CNS) Activity: The structural similarity of the isoindolinone core to known CNS-active compounds suggests that this compound derivatives may have applications in the treatment of neurological disorders. Exploring the potential of these compounds to modulate CNS targets is a promising area for future investigation.

Wound Healing: Novel spiro-tetrahydroquinoline derivatives, which share a spirocyclic structure, have demonstrated significant wound-healing activities in both in vitro and in vivo models. mdpi.com This suggests that this compound derivatives could also be explored for their potential in tissue regeneration and wound care.

Interactive Table: Reported Pharmacological Activities of Spiro-Indolinone Derivatives
ActivityCell Lines/ModelKey FindingsReference
AnticancerHT-29, DU-145, Hela, A-549, MCF-7Compounds 6b and 6u showed significant activity against DU-145, inducing apoptosis. nih.gov
AnticancerMCF7, HCT116, A431, PaCa2Compound 6m was the most potent against A431 and MCF7 cell lines. nih.gov
AnticancerA549Selected spiro-annulated products exhibit promising anticancer activity. nih.gov
CytotoxicityHepG2, CT26Compound 2j showed promising cytotoxicity towards CT26 cells. rsc.org
Wound HealingHuman keratocyte cells, mouse excision wound modelThree spiro-tetrahydroquinoline derivatives demonstrated significant wound-healing activities. mdpi.com

Q & A

Q. What are the common synthetic routes for Spiro[cyclopropane-1,1'-isoindolin]-3'-one, and how are reaction conditions optimized?

  • Methodological Answer : Nickel-mediated cross-coupling reactions are widely used. For example, using Ni(cod)₂ as a catalyst with t-BuOK in anhydrous THF at room temperature for 21 hours yields spiro compounds like 2'-methylspiro[cyclohexane-1,1'-isoindolin]-3'-one (45–60% yield). Optimization involves adjusting catalyst loading, solvent polarity, and reaction time. Column chromatography (e.g., silica gel with hexanes/acetone/CH₂Cl₂) is critical for purification . Alternative methods include [4+2] cycloadditions for structurally related spiro compounds, where steric and electronic effects of substituents influence reaction efficiency .

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Multimodal spectroscopic analysis is essential:
  • ¹H/¹³C NMR : Peaks for cyclopropane protons (δ ~1.0–2.5 ppm) and isoindolinone carbonyl (δ ~170–180 ppm) are diagnostic. For example, 2'-cyclohexyl derivatives show distinct cyclohexyl proton splitting .
  • IR Spectroscopy : Stretching frequencies for C=O (1670–1700 cm⁻¹) and cyclopropane C-C (~1000 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves spiro-junction geometry and bond angles, as demonstrated for spiro[1,3-benzoxathiole-2,1'-cyclohex-2'-en]-4'-one derivatives .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Antifungal activity has been reported for structurally analogous spiro compounds (e.g., spiro[1,3-benzoxathiole-2,1'-cyclohex-2'-en]-4'-one 3,3-dioxides) via agar diffusion assays against Candida albicans . For pharmacological studies, bioisosteric replacement strategies (e.g., 7-azaindole-based spiro derivatives) are used to enhance metabolic stability and binding affinity in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or spectral data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from subtle experimental variables:
  • Substrate purity : Trace moisture in THF or impurities in Ni catalysts can reduce yields. Use Karl Fischer titration for solvent drying .
  • Spectral discrepancies : Compare data with authenticated references (e.g., CCDC-deposited crystal structures) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature, catalyst/substrate ratio) .

Q. What advanced strategies are employed to elucidate reaction mechanisms in spiro compound synthesis?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Deuterium labeling at cyclopropane carbons to probe bond-breaking steps .
  • Computational studies : Density Functional Theory (DFT) models transition states for cycloadditions or ring-opening steps. For example, Sc(OTf)₃-catalyzed [3+3] cycloadditions were validated using B3LYP/6-31G* calculations .
  • In situ monitoring : React-IR or NMR tracks intermediate formation in domino reactions (e.g., tri(n-butyl)phosphine-promoted spirocyclization) .

Q. How are this compound derivatives integrated into lead optimization for drug discovery?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute indole with 7-azaindole to improve solubility and target engagement, as shown in spiro-pyrrolo[2,3-b]pyridines .
  • In vitro assays : Assess cytotoxicity (MTT assay) and target inhibition (e.g., kinase profiling) for derivatives like 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] .
  • Molecular docking : Use AutoDock Vina to predict binding modes with proteins like CYP51 for antifungal candidates .

Q. What methodologies are recommended for analyzing stereochemical outcomes in spiro compound synthesis?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers of iodinated spiro derivatives (e.g., rel-(1S,3S)-3-iodo-2,2-dimethylhexahydrospiro compounds) .
  • NOESY NMR : Detects spatial proximity of cyclopropane protons to adjacent substituents .
  • VCD (Vibrational Circular Dichroism) : Assigns absolute configuration for non-crystalline samples .

Research Design & Data Analysis

Q. How should researchers formulate hypotheses and design experiments for novel spiro compound synthesis?

  • Methodological Answer :
  • Hypothesis : Base on electronic effects (e.g., electron-withdrawing groups stabilize transition states in cyclopropanation).
  • Experimental Design : Use a split-plot factorial design to test catalyst (Ni vs. Pd), solvent (THF vs. DMF), and temperature (RT vs. 60°C) .
  • Controls : Include known spiro compounds (e.g., Sigma-Aldrich references) for spectroscopic benchmarking .

Q. What statistical approaches are suitable for analyzing biological activity data of spiro derivatives?

  • Methodological Answer :
  • Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA : Compare antifungal zone-of-inhibition diameters across derivatives .
  • QSAR modeling : Use partial least squares (PLS) to correlate logP or polar surface area with activity .

Q. How to conduct a rigorous literature review for spiro compound research?

  • Methodological Answer :
  • Database selection : Prioritize PubMed, SciFinder, and ACS Publications for synthetic protocols .
  • Search terms : Use "spiro[cyclopropane-isoindolinone]" AND ("synthesis" OR "mechanism") with Boolean operators .
  • Critical appraisal : Evaluate reproducibility by cross-referencing experimental details (e.g., catalyst purity in vs. ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.